5-Iodonicotinic acid

Vue d'ensemble

Description

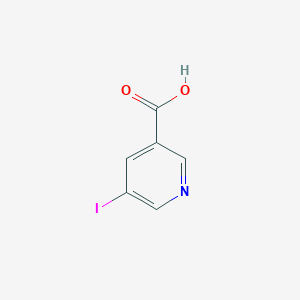

5-Iodonicotinic acid is an organic compound with the molecular formula C6H4INO2. It is a derivative of nicotinic acid, where an iodine atom is substituted at the 5-position of the pyridine ring. This compound appears as a white crystalline solid and is soluble in water and alcohol. It is used in various organic synthesis reactions and has applications in materials science, particularly in the preparation of metal-organic frameworks and coordination polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Iodonicotinic acid involves the reaction of 5-iodopyridine with sodium bicarbonate to form 5-iodopyridine carbonate, which is then hydrolyzed to yield the final product . The reaction conditions typically include:

Reactants: 5-iodopyridine and sodium bicarbonate

Solvent: Water or an alcohol

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

5-Iodonicotinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve mild bases and solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives

Oxidation Products: Carboxylic acids or ketones

Reduction Products: Alcohols or aldehydes

Applications De Recherche Scientifique

Medicinal Chemistry

5-Iodonicotinic acid serves as a valuable scaffold in the development of new therapeutic agents. Its derivatives have been explored for their potential antimalarial activities. Research indicates that compounds derived from this compound can inhibit the biosynthesis of glycosylphosphatidylinositol (GPI), which is crucial for the survival of Plasmodium protozoa, the causative agents of malaria. This mechanism of action presents an innovative approach to combatting drug-resistant malaria strains, highlighting the need for new classes of antimalarial drugs .

Radiopharmaceutical Development

The compound has been utilized in the synthesis of radioiodinated ligands for imaging studies. Specifically, ^125I-5-iodonicotine has been developed as a radioiodinated ligand to study nicotinic acetylcholine receptors (nAChRs) in the brain. This application is significant for understanding neurological conditions and could aid in the development of diagnostic tools for various neurodegenerative diseases. The high affinity binding observed with this compound suggests its utility in receptor binding assays, providing insights into receptor dynamics and pharmacology .

Chemical Probes

This compound can be modified to create chemical probes that facilitate the study of protein interactions and cellular processes. These probes can be designed to selectively bind to target proteins, enabling researchers to capture and analyze biomolecules within complex biological systems. Such applications are crucial for drug discovery and understanding disease mechanisms at a molecular level .

Case Study 1: Antimalarial Activity

- Objective : To evaluate the antimalarial potential of this compound derivatives.

- Method : In vitro assays were conducted to test the efficacy against Plasmodium falciparum.

- Findings : Certain derivatives exhibited significant inhibitory activity, supporting further development as antimalarial agents.

Case Study 2: Imaging Studies

- Objective : To assess the binding affinity of ^125I-5-iodonicotine to nAChRs.

- Method : Binding assays were performed using rat cortical membranes.

- Findings : The compound demonstrated high specificity and affinity (Kd = 15 nm), indicating its suitability for imaging applications in neuroscience .

Data Table: Summary of Applications

| Application Area | Compound/Derivative | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimalarial Derivatives | Inhibits GPI biosynthesis; potential against resistant malaria strains |

| Radiopharmaceuticals | ^125I-5-iodonicotine | High affinity for nAChRs; useful in imaging studies |

| Chemical Probes | Modified this compound | Facilitates study of protein interactions |

Mécanisme D'action

The mechanism of action of 5-Iodonicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The iodine atom’s presence enhances its reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinic Acid:

3-Iodopyridine: Another iodinated pyridine derivative, but with the iodine atom at the 3-position.

5-Bromonicotinic Acid: Similar to 5-Iodonicotinic acid but with a bromine atom instead of iodine.

Uniqueness

This compound is unique due to the presence of the iodine atom at the 5-position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis reactions and applications in materials science .

Activité Biologique

5-Iodonicotinic acid (5-INA) is a halogenated derivative of nicotinic acid that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by the presence of an iodine atom at the 5-position of the nicotinic acid structure. This modification can influence its pharmacological properties, enhancing its interaction with biological targets.

Synthesis : The synthesis of this compound typically involves halogenation reactions of nicotinic acid derivatives. For example, it can be synthesized from 3-bromo-5-(4,4-dimethyl-1,3-oxazolin-2-yl)pyridine through a series of reactions involving methyl iodide and lithium diisopropylamide (LDA) under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and other molecular targets:

- Nicotinic Receptor Modulation : Research indicates that compounds similar to this compound can act as agonists or antagonists at nAChRs, influencing neurotransmission and neuroprotection. For instance, 5-Iodo-A-85380, a related compound, has been shown to selectively activate β2-containing nAChR subtypes, which are involved in cognitive functions and neuroprotection .

- Calcium Signaling : Some studies have demonstrated that nicotinic acid derivatives can modulate intracellular calcium levels, affecting various cellular processes such as proliferation and apoptosis .

Antitumor Effects

Recent studies have explored the antitumor potential of this compound:

- Inhibition of Glioma Cell Invasion : In vitro studies have shown that nicotinic acid can inhibit the invasion of glioma cells by regulating the epithelial-mesenchymal transition (EMT) process. This effect is mediated through pathways involving Snail1 degradation and increased E-cadherin expression, potentially reducing tumor aggressiveness .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| U251 | 3.5 mM | Decreased invasion by promoting E-cadherin expression | |

| U87 | 7.0 mM | Reduced invasive ability in Boyden chamber assays |

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory properties:

- Effects on T Cells : In experimental autoimmune encephalomyelitis (EAE) models, related compounds have shown reduced T cell infiltration into the central nervous system (CNS), suggesting potential applications in autoimmune diseases .

| Treatment | Clinical Symptoms | Weight Change |

|---|---|---|

| PBS | Severe paralysis | Significant loss |

| Nicotinic Acid | Similar to PBS | Significant loss |

| 5-Iodo Compound | Less severe symptoms | Less weight loss |

Case Study: Antiviral Activity

In a study examining antiviral properties, derivatives of this compound were tested against HIV-1. The results indicated that certain modifications could enhance antiviral efficacy while maintaining low cytotoxicity levels .

Case Study: Neuroprotective Effects

Another case study highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds demonstrated potential in mitigating neuronal damage through nAChR-mediated pathways .

Propriétés

IUPAC Name |

5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFHREFMESXXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165393 | |

| Record name | 5-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-65-1 | |

| Record name | 5-Iodonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 5-Iodonicotinic acid relevant in radiolabeling internalizing monoclonal antibodies?

A1: this compound (INA) is a major catabolite of the radiolabeling agent N-succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC). When SIPC is conjugated to a mAb and internalized by a cell, it undergoes intracellular processing. [, ] The positive charge of INA at lysosomal pH leads to its trapping within lysosomes, resulting in higher intracellular retention of radioactivity compared to other labeling methods. [, ] This enhanced retention is particularly beneficial for internalizing mAbs targeting receptors like EGFRvIII, improving their potential for imaging and radioimmunotherapy. [, ]

Q2: How does the charge of this compound influence its intracellular retention?

A2: this compound (INA), particularly when conjugated to lysine (INA-lysine), exhibits a positive charge at the acidic pH found within lysosomes. [] Lysosomes, being acidic organelles, tend to trap positively charged molecules. [] This trapping mechanism is responsible for the significantly higher intracellular retention of INA and its conjugates compared to catabolites from mAbs labeled with other methods like Iodogen or N-succinimidyl 3-iodobenzoate. [] This enhanced retention translates to a higher concentration of radioactivity within the target cells, potentially leading to improved efficacy of imaging and therapeutic applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.